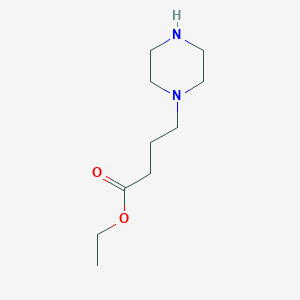

1-Piperazinebutanoic acid, ethyl ester

Description

Significance of Piperazine-Containing Esters in Synthetic Chemistry

Piperazine-containing esters represent a crucial class of compounds in synthetic chemistry, largely due to the versatile nature of the piperazine (B1678402) moiety. nih.gov The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, imparts specific physicochemical properties to molecules, such as increased solubility and basicity. nih.gov These characteristics are highly desirable in drug design as they can significantly influence a compound's pharmacokinetic and pharmacodynamic profiles. nih.gov

The presence of an ester group further enhances the synthetic utility of these molecules. Esters can serve as protecting groups, intermediates in various chemical transformations, and can be readily hydrolyzed to the corresponding carboxylic acid. This flexibility allows chemists to modify the parent molecule and create a diverse library of derivatives for further investigation. The combination of the piperazine and ester functionalities provides a powerful scaffold for the development of novel compounds with a wide range of potential applications.

Historical Context of Related Ester and Piperazine Chemistry Research

The history of piperazine chemistry dates back to its initial use as a solvent for uric acid. drugbank.comtaylorandfrancis.com However, its therapeutic potential was not fully realized until 1953, when it was introduced as an anthelmintic agent to treat roundworm and pinworm infections. drugbank.comtaylorandfrancis.com This discovery spurred extensive research into piperazine and its derivatives, leading to the development of a broad class of pharmacologically active compounds. wikipedia.org Many successful drugs, including those for treating filariasis, contain the piperazine ring as a core structural component. wikipedia.org

Ester chemistry, on the other hand, has a much longer and more established history in organic synthesis. The esterification reaction, which forms an ester from an alcohol and a carboxylic acid, is a fundamental transformation taught in introductory organic chemistry courses. The versatility of esters as synthetic intermediates and their presence in numerous natural products have made them a cornerstone of chemical research for centuries. The convergence of these two fields of study, piperazine and ester chemistry, has led to the creation of hybrid molecules like 1-piperazinebutanoic acid, ethyl ester, which leverage the advantageous properties of both components.

Scope and Research Objectives for this compound Studies

Current research on this compound is primarily focused on exploring its potential in medicinal chemistry and as a building block for more complex molecules. Scientists are investigating its biological activities, with preliminary studies suggesting potential antimicrobial and anticancer properties. The structural features of the compound, namely the piperazine ring and the ethyl ester, allow it to interact with various biological targets.

A key research objective is to synthesize and evaluate a range of derivatives of this compound. By modifying the substituents on the piperazine ring or altering the ester group, researchers aim to optimize the compound's biological activity and pharmacokinetic properties. For instance, the ethyl ester group may enhance the compound's ability to cross the blood-brain barrier compared to its carboxylic acid analog. These studies are crucial for understanding the structure-activity relationship and for the rational design of new therapeutic agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 154938-42-8 |

Synthesis and Reactivity

One common synthetic route to this compound involves the N-alkylation of piperazine with an appropriate ethyl butanoate derivative. For example, the reaction of piperazine with ethyl 4-bromobutanoate in the presence of a base would yield the desired product. Another approach is the esterification of 1-piperazinebutanoic acid with ethanol (B145695) under acidic conditions.

The reactivity of this compound is characterized by the functional groups present. The secondary amine in the piperazine ring can undergo further alkylation or acylation reactions. wikipedia.org The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 1-piperazinebutanoic acid and ethanol.

Research Applications and Findings

The primary research interest in this compound lies in its potential as a scaffold for drug discovery. Derivatives of this compound are being investigated for various therapeutic applications. For instance, some piperazine derivatives have shown promise as antidepressant agents. The ability to modify the structure of this compound allows for the fine-tuning of its biological activity.

Furthermore, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature, with both a reactive amine and an ester group, makes it a versatile building block for constructing larger, more intricate chemical architectures.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-piperazin-1-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-2-14-10(13)4-3-7-12-8-5-11-6-9-12/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLKVGMCKQAKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445016 | |

| Record name | 1-Piperazinebutanoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154938-42-8 | |

| Record name | 1-Piperazinebutanoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Piperazinebutanoic Acid, Ethyl Ester and Its Analogs

Established Synthetic Pathways to Piperazine-Functionalized Esters

Esterification Reactions of Piperazine-Containing Carboxylic Acids

A primary and straightforward method for the synthesis of 1-piperazinebutanoic acid, ethyl ester is the direct esterification of the corresponding carboxylic acid. This classic transformation is typically achieved by reacting 1-piperazinebutanoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, often under reflux conditions to drive the reaction to completion. Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with ethanol, usually in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Similarly, other piperazine-containing carboxylic acids can be esterified using analogous methods. For instance, piperazine-1-carboxylic acid can be reacted with allyl alcohol using an acid catalyst to form piperazine-1-carboxylic acid allyl ester. The hydrolysis of these esters, the reverse reaction, can be accomplished under either acidic or basic conditions to yield the parent carboxylic acid and the corresponding alcohol.

Table 1: Examples of Esterification Reactions for Piperazine-Containing Carboxylic Acids

| Starting Carboxylic Acid | Alcohol | Catalyst/Conditions | Product | Reference |

| 1-Piperazinebutanoic acid | Ethanol | Sulfuric acid, reflux | This compound | |

| 1-Piperazinebutanoic acid chloride | Ethanol | Pyridine | This compound | |

| Piperazine-1-carboxylic acid | Allyl alcohol | Sulfuric acid, heat | Piperazine-1-carboxylic acid allyl ester |

Coupling Reactions Involving Piperazine (B1678402) Moieties and Butanoic Acid Derivatives

Coupling reactions provide a versatile alternative for constructing piperazine-functionalized esters. These methods often involve the formation of a carbon-nitrogen bond between a piperazine derivative and a butanoic acid derivative.

One common strategy is the N-alkylation of a piperazine with an appropriate ethyl butanoate derivative. For example, the synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester was achieved by the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate. researchgate.netmdpi.com This reaction is typically carried out in the presence of a base, such as cesium carbonate, and may be facilitated by an additive like sodium iodide. researchgate.netmdpi.com

Another powerful coupling method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This has been employed for the synthesis of N-arylpiperazine derivatives, which can be further functionalized. nih.gov For instance, N-Boc-piperazine can be coupled with an aryl halide, followed by subsequent reactions to introduce the butanoate side chain. nih.gov

Reductive amination is another key strategy, where a piperazine is reacted with a carbonyl-containing butanoate derivative in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov This method is widely used for the preparation of N-alkylpiperazine analogs. nih.gov

Table 2: Examples of Coupling Reactions for the Synthesis of Piperazine-Functionalized Esters

| Piperazine Derivative | Butanoic Acid Derivative | Coupling Method | Catalyst/Reagents | Product | Reference |

| 4-(4-Chlorophenyl)piperazine | Ethyl 2-bromo-2-methylpropanoate | N-Alkylation | Cesium carbonate, Sodium iodide | 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester | researchgate.netmdpi.com |

| N-Boc-piperazine | Aryl halide | Buchwald-Hartwig Amination | Palladium catalyst | N-Aryl-N'-Boc-piperazine | nih.gov |

| Piperazine | Carbonyl-containing butanoate | Reductive Amination | Sodium triacetoxyborohydride | N-Alkylpiperazine butanoate | nih.gov |

Novel Approaches in the Synthesis of this compound

Multicomponent Reaction Strategies for Piperazine Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi multicomponent reaction, for example, has been utilized for the de novo synthesis of substituted piperazine derivatives. thieme-connect.com This approach involves the reaction of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to generate a diverse range of piperazine scaffolds. thieme-connect.com

Another innovative MCR involves the cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org In these reactions, DABCO can be activated by various reagents, such as aryl halides or carboxylic acids, to form a quaternary ammonium (B1175870) salt. This intermediate then acts as an electrophile for a variety of nucleophiles, leading to the formation of functionalized piperazine derivatives. rsc.orgresearchgate.net One-pot, four-component protocols have been developed based on this strategy for the efficient synthesis of substituted piperazines. rsc.org

Table 3: Multicomponent Reactions for the Synthesis of Piperazine Derivatives

| Reaction Type | Key Starting Materials | Key Features | Reference |

| Ugi Reaction | Amine, Carbonyl compound, Isocyanide, Carboxylic acid | Two-step, one-pot procedure for substituted morpholines and piperazines. | thieme-connect.com |

| DABCO Bond Cleavage | DABCO, Azaarene halide, Activated aryl halide, Na2S | One-pot, four-component synthesis of substituted piperazines. | rsc.org |

Stereoselective Synthesis and Chiral Control in Piperazine Ester Formation

The development of stereoselective methods for the synthesis of chiral piperazine esters is of great importance, as the stereochemistry of a molecule can significantly impact its biological activity. One approach involves a multi-step synthesis starting from optically pure amino acids. This method allows for the creation of chiral 1,2-diamine intermediates, which can then be cyclized to form enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov However, racemization can sometimes occur during the final steps of the synthesis. nih.gov

Another strategy for achieving stereocontrol is through palladium-catalyzed cyclization reactions. These methods can provide highly substituted piperazines with good regio- and stereochemical control. organic-chemistry.org For instance, the coupling of a propargyl unit with a diamine component can lead to the formation of piperazine rings with defined stereochemistry. organic-chemistry.org Additionally, intramolecular hydroamination reactions, catalyzed by transition metals, have been shown to be highly diastereoselective in the synthesis of 2,6-disubstituted piperazines. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact of chemical processes. This includes the use of more environmentally friendly solvents, reducing the number of synthetic steps, and improving atom economy.

One example of a greener approach is the use of piperazine itself as a solvent in a palladium-catalyzed amination reaction to produce arylpiperazines. This eco-friendly and cost-effective method avoids the need for other organic solvents. organic-chemistry.org

Furthermore, the development of one-pot and multicomponent reactions, as discussed previously, aligns with green chemistry principles by reducing the number of separate reaction and purification steps, thereby minimizing waste and energy consumption. thieme-connect.comrsc.org The use of catalysis, particularly with recyclable catalysts, also contributes to a more sustainable synthetic process.

While specific green chemistry approaches for the direct synthesis of this compound are not extensively detailed in the provided search results, the general trends in piperazine synthesis point towards the adoption of more sustainable practices.

Catalyst Systems in this compound Synthesis

The synthesis of this compound is effectively achieved through several catalytic routes, with the choice of catalyst being pivotal to the reaction's success, influencing both reaction rate and product yield.

One prevalent method is the esterification of 1-piperazinebutanoic acid using ethanol. This reaction is typically facilitated by a strong acid catalyst, such as sulfuric acid, and often requires reflux conditions to drive the reaction towards completion. Another synthetic strategy involves the reaction of 1-piperazinebutanoic acid chloride with ethanol. In this case, a base like pyridine is used to neutralize the hydrochloric acid that is formed as a byproduct.

For the synthesis of the broader piperazine structure, various catalytic processes are employed. These include intermolecular and intramolecular cyclization reactions. researchgate.net For instance, piperazine can be synthesized through the catalytic cyclocondensation of ethylene (B1197577) glycol with ammonia. This process has been shown to work with catalysts like a Cu-Ni-Cr system under a hydrogen atmosphere at elevated temperatures and pressures. researchgate.net Other catalytic systems for producing the core piperazine ring include the use of Raney Ni. researchgate.net

The synthesis of related esters may also utilize different catalytic approaches. For example, the synthesis of ethyl 4-acetoxybutyrate can be achieved by reacting ethyl acetate (B1210297) and γ-butyrolactone in the presence of a powdered sodium alkoxide catalyst, such as sodium methoxide (B1231860) or sodium ethoxide. google.com

Below is a table summarizing various catalyst systems and their applications in the synthesis of this compound and related compounds.

| Catalyst System | Type of Reaction | Reactants | Role of Catalyst |

| Sulfuric Acid | Esterification | 1-Piperazinebutanoic acid, Ethanol | Strong acid catalyst to facilitate ester formation. |

| Pyridine | Esterification | 1-Piperazinebutanoic acid chloride, Ethanol | Base to neutralize HCl byproduct. |

| Cu-Ni-Cr | Cyclocondensation | Ethylene glycol, Ammonia | Catalyzes the formation of the piperazine ring. researchgate.net |

| Raney Ni | Cyclization | Aminoethylethanolamine, Ammonia | Catalyst for intramolecular cyclization to form piperazine. researchgate.net |

| Sodium Alkoxide | Acylation/Ring Opening | Ethyl acetate, γ-Butyrolactone | Base catalyst for the synthesis of ethyl 4-acetoxybutyrate. google.com |

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The chosen methods depend on the physical and chemical properties of the ester and the impurities present.

A standard initial purification step involves an aqueous workup. This process separates the desired product from water-soluble byproducts and unreacted starting materials. The basic nature of the piperazine ring allows for extraction into an organic solvent under specific pH conditions.

Column chromatography is a frequently used technique for the purification of piperazine derivatives and other esters. researchgate.net This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a mobile phase elutes them at different rates. For esters, a common mobile phase consists of a mixture of hexane (B92381) and ethanol. researchgate.net The separation can be monitored using techniques like evaporative light scattering detection (ELSD). researchgate.net

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical techniques used to assess the purity of the final product. researchgate.net For instance, gas chromatography can be performed with a flame ionization detector (FID) to quantify the amount of the desired ester. researchgate.net Supercritical fluid chromatography (SFC) is another advanced separation technique that has been successfully applied to the purification and analysis of related esters. researchgate.net

The following table outlines the common purification and isolation techniques employed in the synthesis of this compound and similar compounds.

| Technique | Principle of Separation | Application |

| Aqueous Workup | Partitioning between immiscible aqueous and organic phases | Removal of water-soluble impurities and byproducts. |

| Column Chromatography | Differential adsorption on a solid stationary phase | Separation of the target ester from closely related impurities. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a liquid mobile phase | Analysis of product purity and small-scale purification. researchgate.net |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase | Purity assessment and quantification of the final product. researchgate.net |

| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase | Purification and analysis of the product. researchgate.net |

Reaction Mechanisms and Reactivity of 1 Piperazinebutanoic Acid, Ethyl Ester

Mechanistic Studies of Ester Hydrolysis and Saponification of 1-Piperazinebutanoic Acid, Ethyl Ester

The cleavage of the ester bond in this compound can be achieved through hydrolysis, a reaction with water that can be catalyzed by either acid or base. lumenlearning.com

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is a reversible process that yields 4-(piperazin-1-yl)butanoic acid and ethanol (B145695). wikipedia.org The reaction is an equilibrium, and to favor the formation of the products, it is typically conducted with an excess of water. chemguide.co.uklibretexts.org The mechanism is the reverse of Fischer esterification. wikipedia.orgmasterorganicchemistry.com

The established mechanism proceeds through several key steps: libretexts.orgopenstax.org

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). In the context of this compound, the proton is transferred to the ethoxy group.

Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating ethanol.

Deprotonation: A water molecule removes a proton from the protonated carboxylic acid, regenerating the acid catalyst and forming the final carboxylic acid product, 4-(piperazin-1-yl)butanoic acid. libretexts.org

Base-Promoted Hydrolysis (Saponification)

The hydrolysis of this compound can also be carried out using a base, such as sodium hydroxide (B78521) (NaOH), in a process known as saponification. chemguide.co.ukwikipedia.org Unlike acid-catalyzed hydrolysis, this reaction is irreversible and proceeds to completion. wikipedia.orgmasterorganicchemistry.com The term saponification originates from its use in soap making. openstax.orgwikipedia.org

The mechanism for saponification involves the following steps: masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. wikipedia.orgyoutube.com

Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl group and expelling the alkoxide ion (in this case, ethoxide) as the leaving group. masterorganicchemistry.comyoutube.com

Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and is the driving force for the entire saponification process. masterorganicchemistry.comyoutube.com It results in the formation of an alcohol (ethanol) and the carboxylate salt (sodium 4-(piperazin-1-yl)butanoate). chemguide.co.uk

To obtain the free carboxylic acid, an acidic workup is required in a subsequent step to protonate the carboxylate salt. masterorganicchemistry.com Interestingly, due to the basic nature of the piperazine (B1678402) ring, hydrolysis of related N-substituted piperazine esters can sometimes be achieved simply by heating in an aqueous solution. google.comgoogle.com

Table 1: Comparison of Hydrolysis Mechanisms for this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

|---|---|---|

| Reagent | Dilute acid (e.g., HCl, H₂SO₄) and excess water | Stoichiometric amount of strong base (e.g., NaOH, KOH) |

| Nature of Reaction | Reversible equilibrium lumenlearning.comchemguide.co.uk | Irreversible, proceeds to completion wikipedia.orgmasterorganicchemistry.com |

| Initial Step | Protonation of the carbonyl oxygen libretexts.org | Nucleophilic attack by hydroxide ion on the carbonyl carbon masterorganicchemistry.com |

| Intermediate | Tetrahedral intermediate libretexts.org | Tetrahedral intermediate wikipedia.org |

| Products (Initial) | 4-(Piperazin-1-yl)butanoic acid and ethanol | Sodium 4-(piperazin-1-yl)butanoate and ethanol |

| Final Product (Acid) | Obtained directly | Requires a final acid workup step masterorganicchemistry.com |

Nucleophilic Acyl Substitution Reactions of the Ethyl Ester Moiety

The ester group of this compound is susceptible to nucleophilic acyl substitution, a class of reactions where a nucleophile displaces the leaving group (the ethoxy group, -OCH₂CH₃). libretexts.orgunizin.org This two-step addition-elimination mechanism involves the formation of a tetrahedral intermediate. unizin.orgmasterorganicchemistry.com Besides hydrolysis, other significant nucleophilic acyl substitution reactions include transesterification, aminolysis, and reactions with organometallic reagents.

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield 1-piperazinebutanoic acid, methyl ester and ethanol. youtube.com

Aminolysis: The cleavage of the ester by an amine (ammonia, a primary amine, or a secondary amine) is known as aminolysis. youtube.com This reaction would convert the ethyl ester into an amide. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to displace the ethoxide leaving group. youtube.com

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols. openstax.orglibretexts.org The first equivalent acts as a nucleophile in a substitution reaction to form a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction to form the tertiary alcohol after an acidic workup. libretexts.org

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce esters to primary alcohols. openstax.orglibretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the ethoxy group to form an aldehyde intermediate. The aldehyde is then rapidly reduced further to the primary alcohol. libretexts.org Using a less reactive, bulkier hydride reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can allow for the isolation of the intermediate aldehyde. openstax.orglibretexts.org

Reactions Involving the Piperazine Nitrogen Atoms

The two nitrogen atoms within the piperazine ring are basic and nucleophilic, making them key sites for various chemical transformations.

Acid-Base Reactions: As bases, the piperazine nitrogen atoms readily react with acids like hydrochloric acid (HCl) to form water-soluble mono- or bis-acid salts. google.com The state of protonation depends on the stoichiometry of the acid used.

N-Alkylation: The secondary amine in the piperazine ring is nucleophilic and can undergo alkylation. This reaction typically involves reacting the compound with an alkyl halide (e.g., methyl iodide) or other alkylating agents. mdpi.com This is a form of nucleophilic substitution where the nitrogen atom acts as the nucleophile.

N-Arylation: The piperazine nitrogen can also be functionalized through reactions like the Buchwald-Hartwig amination, which couples the amine with an aryl halide to form a new carbon-nitrogen bond. mdpi.com

Reductive Amination: The secondary amine can be alkylated via reductive amination, which involves reacting it with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced to the corresponding tertiary amine. mdpi.com

Electrophilic and Nucleophilic Character of Key Reaction Sites

The reactivity of this compound is governed by the distribution of electron density, which creates distinct electrophilic (electron-poor) and nucleophilic (electron-rich) centers. khanacademy.org

Table 2: Key Reactive Sites in this compound

| Reaction Site | Character | Justification and Typical Reactions |

|---|---|---|

| Carbonyl Carbon (C=O) | Electrophilic | The oxygen atom is more electronegative, polarizing the C=O bond and making the carbon electron-deficient. libretexts.org This site is attacked by nucleophiles in reactions like hydrolysis, saponification, transesterification, and Grignard reactions. openstax.orglibretexts.org |

| Piperazine Nitrogen Atoms | Nucleophilic and Basic | The lone pair of electrons on the nitrogen atoms makes them electron-rich centers. They readily donate this electron pair to electrophiles (like protons in acids or the carbon of an alkyl halide). mdpi.com This leads to acid-base reactions and N-alkylation. |

| Carbonyl Oxygen (C=O) | Nucleophilic and Basic | The lone pairs of electrons on the carbonyl oxygen can act as a nucleophile or base. libretexts.org Its protonation is the crucial first step in acid-catalyzed ester hydrolysis, which activates the carbonyl group for nucleophilic attack. libretexts.orgchemguide.co.uk |

Derivatization Strategies for Enhanced Analysis and Chemical Modification

Derivatization for Spectroscopic Detection Enhancement (UV, Fluorescence, Mass Spectrometry)

Derivatization techniques are frequently employed to improve the detection sensitivity and selectivity of analytes in various analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Mass Spectrometry (MS).

Since 1-Piperazinebutanoic acid, ethyl ester does not possess significant UV absorbance or fluorescence, derivatization with reagents containing chromophoric or fluorophoric groups is a common strategy. jocpr.comresearchgate.netsigmaaldrich.com This involves reacting the secondary amine of the piperazine (B1678402) ring with a labeling agent.

Chromophoric Derivatization:

A widely used reagent for introducing a UV-active group is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.comresearchgate.netjocpr.com The reaction of the secondary amine of the piperazine moiety with NBD-Cl results in a stable, UV-active derivative that can be readily detected at specific wavelengths, such as 340 nm. jocpr.comresearchgate.netjocpr.com This allows for the sensitive quantification of piperazine-containing compounds at low concentrations using standard HPLC-UV instrumentation. jocpr.comresearchgate.net Another approach involves reacting the amine with benzaldehyde (B42025) to form a UV-active derivative. tandfonline.com

Fluorophoric Derivatization:

For even greater sensitivity, fluorescent derivatization is employed. Dansyl chloride is a common reagent that reacts with the piperazine amine to produce a highly fluorescent derivative. researchgate.netnih.gov This allows for detection at very low levels using HPLC with fluorescence detection (HPLC-FLD). researchgate.netnih.gov The use of fluorescent tags like naphthalimide derivatives has also been explored, where the protonation of the piperazine nitrogen can lead to a significant increase in fluorescence intensity, a phenomenon known as "turn-ON" fluorescence. mdpi.comnih.gov This effect is based on the inhibition of a photoinduced electron transfer (PET) process upon protonation. mdpi.comnih.gov Another fluorescent labeling reagent, 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), readily reacts with primary and secondary amines to form stable, highly fluorescent derivatives. sigmaaldrich.com

Table 1: Common Derivatization Reagents for UV and Fluorescence Detection of Piperazine Amines

| Reagent | Detection Method | Resulting Derivative | Key Advantages |

| 4-chloro-7-nitrobenzofuran (NBD-Cl) | HPLC-UV | UV-active NBD-piperazine | Stable, good for low-level detection with common equipment. jocpr.comresearchgate.netjocpr.com |

| Benzaldehyde | HPLC-UV | UV-active imine | Simple reaction. tandfonline.com |

| Dansyl chloride | HPLC-FLD | Fluorescent dansyl-piperazine | High sensitivity for trace analysis. researchgate.netnih.gov |

| Naphthalimide derivatives | Fluorescence Spectroscopy | Fluorescent naphthalimide-piperazine | "Turn-ON" fluorescence upon protonation, potential for pH sensing. mdpi.comnih.gov |

| DMQC-OSu | HPLC-FLD | Fluorescent DMQC-piperazine | Good selectivity, stable derivatives. sigmaaldrich.com |

Derivatization can also significantly improve the ionization efficiency of this compound in mass spectrometry, particularly in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). nih.govddtjournal.com The introduction of a permanently charged group or a group that is easily protonated can enhance the signal intensity. nih.gov

For instance, derivatizing the carboxyl group of similar compounds with piperazine-based reagents like 1-(2-pyridyl)piperazine (B128488) (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) has been shown to improve the ionization efficiency of peptides in MALDI-MS. nih.govresearchgate.net This is because the introduced basic piperazine moiety can be readily protonated, leading to a stronger signal. nih.gov Similarly, the introduction of a trimethylaminoethyl (TMAE) group to hydroxyl functionalities has been shown to increase ionization efficiency and sensitivity in LC-MS/MS. researchgate.net

Acylation of the piperazine amine with reagents like acetic anhydride (B1165640) can also be used. This modification can improve chromatographic behavior and provide characteristic fragmentation patterns in MS analysis. google.com The use of fluorinated acylating agents can further enhance sensitivity, especially for gas chromatography-mass spectrometry (GC-MS). gcms.cz

Table 2: Derivatization Strategies for Enhanced Mass Spectrometric Analysis

| Derivatization Strategy | Target Functional Group | Reagent Example | Effect on MS Signal |

| Introduction of a basic moiety | Carboxyl group (of a reacting partner) | 1-(2-pyridyl)piperazine (2-PP) | Increased ionization efficiency due to enhanced protonation. nih.govresearchgate.net |

| Introduction of a permanently charged group | Hydroxyl group (of a reacting partner) | Trimethylaminoethyl (TMAE) derivatives | Increased ionization efficiency and sensitivity. researchgate.net |

| Acylation | Piperazine amine | Acetic anhydride | Improved chromatography and characteristic fragmentation. google.com |

Selective Derivatization of Piperazine and Ester Functional Groups

The presence of two distinct functional groups in this compound—the secondary amine of the piperazine ring and the ethyl ester—allows for selective derivatization.

The secondary amine of the piperazine ring is the more reactive site for many derivatization reactions, particularly with reagents that target nucleophilic amines. jocpr.comresearchgate.netnih.gov Reagents like NBD-Cl, dansyl chloride, and various acylating agents will preferentially react with the piperazine nitrogen under appropriate conditions. jocpr.comresearchgate.netnih.govgcms.cz

The ester functional group is generally less reactive under the mild conditions used for amine derivatization. However, it can be targeted for derivatization, for example, through hydrolysis to the corresponding carboxylic acid followed by derivatization of the carboxyl group. This subsequent derivatization can be achieved using reagents like piperazine-based derivatives in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govresearchgate.net This two-step approach allows for the introduction of a different set of functional groups, potentially for different analytical purposes or for chemical modification.

Kinetic and Mechanistic Aspects of Derivatization Reactions

The kinetics of derivatization reactions are crucial for developing robust and reproducible analytical methods. The reaction between the piperazine amine and a derivatizing agent is typically a nucleophilic substitution or addition reaction. The rate of these reactions is influenced by several factors, including temperature, pH, solvent, and the concentration of reactants. nih.gov

For example, the derivatization of amines with dansyl chloride is typically carried out in a basic medium to ensure the amine is in its more nucleophilic free base form. researchgate.netnih.gov The reaction temperature and time are optimized to ensure complete derivatization without significant degradation of the analyte or the derivative. sigmaaldrich.com

In some cases, the derivatization reaction can be performed online, directly within the chromatographic system. For instance, an on-line, on-column derivatization of an aldehyde was achieved using diethylamine (B46881) in the mobile phase, with the reaction rate being a function of the column temperature. nih.gov Such approaches can simplify sample preparation and improve throughput.

Mechanistically, the reaction of the piperazine secondary amine with a reagent like NBD-Cl involves the nucleophilic attack of the nitrogen on the electron-deficient aromatic ring of NBD-Cl, leading to the displacement of the chloride ion. jocpr.comresearchgate.netjocpr.com The kinetics of similar amine derivatization reactions have been studied, and in some cases, can involve intramolecular general base catalysis. bgu.ac.il

Applications in Analytical Method Development for Piperazine Ester Analysis

The derivatization strategies discussed above are fundamental to the development of sensitive and selective analytical methods for the determination of piperazine-containing compounds, including esters like this compound, in various matrices. jocpr.comresearchgate.netnih.gov

Validated HPLC-UV methods based on derivatization with NBD-Cl have been successfully used for the trace analysis of piperazine in active pharmaceutical ingredients (APIs). jocpr.comresearchgate.net These methods demonstrate good linearity, accuracy, precision, and robustness. jocpr.com Similarly, HPLC-FLD methods using dansyl chloride derivatization have been developed for the quantification of piperazine residues in food products, achieving low limits of quantification. nih.gov

In the context of proteomics, derivatization of peptides with piperazine-containing reagents has been shown to enhance their detection in MALDI-MS, facilitating protein identification. nih.gov For environmental analysis, derivatization is often necessary to improve the gas chromatographic properties of amines and enable their determination at low levels. nih.gov

The choice of derivatization reagent and analytical technique depends on the specific requirements of the analysis, including the matrix complexity, the required sensitivity, and the available instrumentation.

Computational and Theoretical Investigations of 1 Piperazinebutanoic Acid, Ethyl Ester

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

In 1-piperazinebutanoic acid, ethyl ester, the HOMO is expected to be localized primarily on the piperazine (B1678402) ring, specifically on the nitrogen atoms with their lone pairs of electrons, as they are the most electron-rich part of the molecule. The LUMO would likely be distributed over the carbonyl group of the ethyl ester, which is the most electron-deficient region. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating a greater propensity for the molecule to engage in chemical reactions.

Table 1: Representative Frontier Molecular Orbital Data This table presents hypothetical FMO data for this compound, based on typical values for similar organic molecules, to illustrate the output of such an analysis.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the piperazine nitrogen atoms; indicates nucleophilic character. |

| LUMO | -0.8 | Concentrated on the C=O group of the ester; indicates electrophilic character. |

| HOMO-LUMO Gap | 5.7 | Suggests moderate kinetic stability and reactivity. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.net This information is invaluable for predicting how the molecule will interact with other chemical species, particularly in biological systems.

For this compound, an MEP map would reveal:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, would be concentrated around the nitrogen atoms of the piperazine ring and the carbonyl oxygen of the ester group. These sites are prone to electrophilic attack and are the primary locations for hydrogen bonding interactions where the molecule acts as a hydrogen bond acceptor.

Positive Potential (Blue): These areas, representing a deficiency of electrons, would be found around the hydrogen atoms attached to the piperazine nitrogen (if protonated) and the hydrogen atoms on the carbon backbone. These sites are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis examines the charge delocalization and hyperconjugative interactions within a molecule, providing a deeper understanding of its stability and bonding characteristics. uni-muenchen.dersc.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. wisc.edu

Table 2: Illustrative NBO Analysis for Key Interactions This table shows potential donor-acceptor interactions and their stabilization energies for this compound, as would be determined by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N1) | σ(C2-C3) | ~5.2 | n → σ hyperconjugation |

| LP (O1) | σ(C-O ester) | ~2.8 | n → σ hyperconjugation |

| σ (C-H) | σ(C-N) | ~1.5 | σ → σ hyperconjugation |

Molecular Modeling and Simulation Approaches

While DFT provides a static picture of a molecule's electronic properties, molecular modeling and simulation techniques explore its dynamic behavior, conformational flexibility, and interactions with its environment.

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule. This compound possesses significant flexibility due to the rotatable bonds in the butanoic acid chain and the puckering ability of the piperazine ring (which can adopt chair, boat, and twist-boat conformations).

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. mdpi.com By solving Newton's equations of motion for the system, MD simulations can reveal how the molecule behaves in different environments (e.g., in a vacuum, in water, or near a biological membrane). nih.gov Such simulations would provide insights into the preferred conformations of the molecule in solution, the dynamics of the piperazine ring flip, and the flexibility of the side chain, all of which are crucial for its ability to interact with biological targets.

To understand the potential biological activity of this compound, computational methods like molecular docking and MD simulations are used to model its interaction with protein receptors. These studies are theoretical models that predict how the ligand (the molecule) might bind to the active site of a receptor.

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. The piperazine ring is a common motif in pharmacologically active compounds and can participate in crucial hydrogen bonds and van der Waals interactions within a receptor's binding pocket.

Binding Free Energy Calculations: Following docking, MD simulations can be used to calculate the binding free energy, which provides a quantitative measure of the affinity between the ligand and the receptor. These calculations help in understanding the stability of the ligand-receptor complex.

The structural features of this compound—namely the hydrogen-bonding capacity of the piperazine ring and the lipophilicity introduced by the ethyl ester group—are key determinants of its potential interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Space Exploration and Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that seeks to delineate a mathematical relationship between the chemical structure of a compound and its biological activity. For piperazine derivatives, including this compound, QSAR methodologies are instrumental in exploring the vast chemical space to identify molecules with optimized therapeutic potential and to predict their reactivity.

The fundamental principle of QSAR lies in correlating molecular descriptors—numerical representations of a molecule's physicochemical properties—with experimental activities. researchgate.net These descriptors can be broadly categorized as constitutional, topological, geometrical, and electronic. The development of robust QSAR models for piperazine derivatives typically involves several key steps. Initially, a dataset of compounds with known biological activities, such as inhibitory concentrations (IC50), is compiled. openpharmaceuticalsciencesjournal.com The three-dimensional structures of these molecules are then generated and optimized, often using quantum mechanical methods. mdpi.com

Following structural optimization, a wide array of molecular descriptors are calculated using specialized software like Dragon or through density functional theory (DFT) computations. openpharmaceuticalsciencesjournal.commdpi.com For instance, a study on piperazine and ketopiperazine derivatives as renin inhibitors utilized constitutional descriptors such as the number of double bonds (nDB) and the number of oxygen atoms (nO) to build their QSAR model. openpharmaceuticalsciencesjournal.com In another investigation focused on mTORC1 inhibitors, electronic descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and the electrophilicity index (ω) were found to be significantly correlated with inhibitory activity. mdpi.com

Once the descriptors are generated, statistical methods such as Multiple Linear Regression (MLR) are employed to construct the QSAR model. openpharmaceuticalsciencesjournal.commdpi.com The predictive power and robustness of the resulting model are rigorously assessed through internal and external validation techniques. openpharmaceuticalsciencesjournal.com A successful QSAR model, characterized by high correlation coefficients (R²) and cross-validation coefficients (Q²), can then be used to predict the biological activity of novel or untested piperazine derivatives like this compound. openpharmaceuticalsciencesjournal.com This predictive capability allows for the in silico screening of large compound libraries, prioritizing the synthesis and experimental testing of candidates with the highest predicted potency and most favorable reactivity profiles.

A hypothetical QSAR study on a series of piperazine derivatives, including this compound, might involve the descriptors and their potential correlation with a specific biological activity, as illustrated in the table below.

| Descriptor | Descriptor Type | Potential Correlation with Activity |

| Molecular Weight (MW) | Constitutional | May show a positive or negative correlation depending on the target binding pocket size. |

| LogP | Physicochemical | Influences membrane permeability and bioavailability; often exhibits a parabolic relationship with activity. |

| Topological Polar Surface Area (TPSA) | Topological | Correlates with drug transport properties and oral bioavailability. |

| Number of Rotatable Bonds (nRotb) | Topological | Affects conformational flexibility and binding affinity. |

| Dipole Moment | Electronic | Influences intermolecular interactions and solubility. |

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Electronic | Related to the molecule's ability to donate electrons. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electronic | Related to the molecule's ability to accept electrons. |

This table is for illustrative purposes and the actual correlation would depend on the specific biological target and the dataset of compounds.

Predicting Reactivity and Stability Parameters

The reactivity and stability of this compound can be effectively predicted using computational chemistry techniques, primarily Density Functional Theory (DFT). itu.edu.tr These theoretical calculations provide deep insights into the molecule's electronic structure, which in turn governs its chemical behavior. Key parameters derived from these computations serve as powerful descriptors of reactivity and stability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. researchgate.net The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its propensity to donate electrons in a reaction, thus indicating its nucleophilic character. Conversely, the energy of the LUMO (ELUMO) is associated with the electron affinity and the molecule's ability to accept electrons, reflecting its electrophilic nature. researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. itu.edu.tr

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO). researchgate.net

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO). researchgate.net

Electronegativity (χ): The tendency of an atom to attract electrons (calculated as (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (calculated as (IP - EA) / 2). researchgate.net A harder molecule is generally more stable.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (calculated as χ² / 2η).

Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactivity. These maps visualize the charge distribution on the molecule's surface, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions representing areas of low electron density (electrophilic sites). For this compound, the nitrogen atoms of the piperazine ring and the oxygen atoms of the ester group would be expected to be nucleophilic centers, while the hydrogen atom on the secondary amine of the piperazine ring could be an electrophilic site.

The following table presents a hypothetical set of calculated reactivity and stability parameters for this compound, based on DFT calculations that would be typical for such an analysis.

| Parameter | Hypothetical Value | Unit | Significance |

| EHOMO | -6.5 | eV | Indicates electron-donating ability. |

| ELUMO | -0.5 | eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 6.0 | eV | Suggests good kinetic stability. itu.edu.tr |

| Ionization Potential (IP) | 6.5 | eV | Energy needed to remove an electron. researchgate.net |

| Electron Affinity (EA) | 0.5 | eV | Energy released upon gaining an electron. researchgate.net |

| Chemical Hardness (η) | 3.0 | eV | Measures resistance to deformation of the electron cloud. researchgate.net |

| Electrophilicity Index (ω) | 2.26 | eV | Quantifies the electrophilic nature of the molecule. |

These theoretical predictions are invaluable in the early stages of drug discovery and development, allowing for the rational design of more stable and reactive analogues of this compound for various therapeutic applications.

Advanced Spectroscopic and Chromatographic Characterization of 1 Piperazinebutanoic Acid, Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules like 1-Piperazinebutanoic acid, ethyl ester. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecule's structure.

Proton (¹H) and Carbon (¹³C) NMR Studies

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide crucial structural information.

In the ¹H NMR spectrum of this compound, specific chemical shifts are expected for the different proton environments within the molecule. For instance, the protons on the carbon adjacent to the ester's carbonyl group are typically shifted downfield to approximately 2.0-2.2 ppm. orgchemboulder.com Conversely, the protons on the carbon adjacent to the ester's oxygen atom are found further downfield, generally in the range of 3.7-4.1 ppm. orgchemboulder.com The protons of the piperazine (B1678402) ring typically appear as multiplets in the aliphatic region of the spectrum. researchgate.net For example, in a related piperazine derivative, the eight protons of the piperazine ring appeared at δ 3.84 (broad singlet, 4H) and 2.54 (broad singlet, 4H). researchgate.net

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is characteristically found at a low field, often around 170-180 ppm. The carbons of the ethyl group and the butanoic acid chain, as well as the carbons of the piperazine ring, will each have distinct chemical shifts, allowing for a complete carbon skeleton assignment. For instance, in a study of symmetrically disubstituted piperazines, four independent signals were observed for the piperazine ring carbons at low temperatures. rsc.org

A representative, though not identical, example is the analysis of ethyl butanoate, where the chemical shifts in the ¹H and ¹³C NMR spectra have been definitively assigned. chegg.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| -CH₂- (ester, adjacent to C=O) | ~2.2 |

| -O-CH₂- (ester) | ~4.1 |

| -CH₃ (ester) | ~1.2 |

| -CH₂- (piperazine ring) | Multiplets in the aliphatic region |

| -CH₂- (butanoic acid chain) | Multiplets in the aliphatic region |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~173 |

| -O-CH₂- (ester) | ~60 |

| -CH₃ (ester) | ~14 |

| -CH₂- (piperazine ring) | ~45-55 |

| -CH₂- (butanoic acid chain) | Variable, depending on position |

Advanced NMR Techniques (e.g., 2D NMR)

To further confirm the structural assignments and understand the connectivity of atoms, two-dimensional (2D) NMR techniques are employed. chemrxiv.org Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A H,H-COSY spectrum reveals correlations between coupled protons, allowing for the tracing of proton networks within the molecule. rsc.org For example, it can definitively link the protons of the ethyl group and trace the connectivity through the butanoic acid chain and into the piperazine ring.

An HSQC spectrum correlates each proton with its directly attached carbon atom, providing unambiguous C-H connections. rsc.org This is particularly useful for assigning the signals of the methylene (B1212753) groups in both the piperazine ring and the butanoic acid chain. The conformational dynamics of the piperazine ring can also be studied using temperature-dependent NMR experiments, which can reveal the presence of different conformers. rsc.orgrsc.org

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the precise elemental formula of this compound (C₁₀H₂₀N₂O₂), distinguishing it from other compounds with the same nominal mass. chemshuttle.com HRMS is a critical tool for confirming the identity of newly synthesized compounds and for identifying unknown substances. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and elucidate its connectivity. mdpi.com For esters, common fragmentation pathways include the loss of the alkoxy group (-OCH₂CH₃) and cleavage at the C-C bonds of the butanoic acid chain. The fragmentation of the piperazine ring will also produce characteristic ions. The NIST WebBook provides a reference mass spectrum for the related compound 1-Piperazinecarboxylic acid, ethyl ester, which can offer insights into the expected fragmentation patterns of piperazine-containing esters. nist.gov

Chromatographic Separations for Piperazine Esters

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its purity.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. researchgate.nettsijournals.com A simple GC method has been developed for the quantitative determination of piperazine and its derivatives in pharmaceutical substances. researchgate.net This method typically uses a capillary column, such as a DB-17, and a flame ionization detector (FID). researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds. unodc.org For piperazine esters, reversed-phase HPLC is a common approach. researchgate.net However, since piperazine itself is not strongly retained on traditional C18 columns, methods may require derivatization to introduce a UV-active chromophore or the use of alternative stationary phases and detection methods like Evaporative Light Scattering Detection (ELSD) or mass spectrometry. jocpr.comsielc.com A study on the purification of omega-3 fatty acid ethyl esters using reversed-phase medium-pressure liquid chromatography (RP-MPLC) with an AQ-C18 column demonstrated superior separation efficiency compared to a standard C18 column. nih.gov This suggests that specialized reversed-phase columns could be beneficial for the separation of piperazine esters as well.

Table 3: Chromatographic Methods for Piperazine Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Reference |

| Gas Chromatography (GC) | DB-17 | Helium | Flame Ionization Detection (FID) | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Chiralpak IC | Acetonitrile (B52724), methanol (B129727), and DEA (90:10:0.1 v/v/v) | UV (340 nm) | jocpr.com |

| HPLC | Primesep 100/200 | Reversed-phase cation-exchange | ELSD, CAD, LC/MS | sielc.com |

| Reversed-Phase Medium-Pressure Liquid Chromatography (RP-MPLC) | AQ-C18 | Methanol-water | Not specified | nih.gov |

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of piperazine derivatives. However, the basic nature and lack of a strong chromophore in many piperazine compounds, including this compound, present analytical challenges. Direct analysis of piperazine itself on reversed-phase columns like C18 can be problematic, often resulting in poor retention where the compound elutes at the dead time. tandfonline.comresearchgate.net To overcome these issues, several strategies are employed in HPLC method development.

One common approach is derivatization , which involves reacting the piperazine compound with a reagent to attach a UV-active or fluorescent tag. A widely used derivatizing agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with the piperazine to form a stable, UV-active derivative detectable at approximately 340 nm. jocpr.com Another derivatizing agent, dansyl chloride (DNS-Cl), is also utilized, enabling fluorescence detection. researchgate.net

Method development also focuses on optimizing mobile phase composition and column selection. For underivatized piperazine compounds, hydrophilic interaction chromatography (HILIC) on a cyanopropyl (CN) bonded stationary phase has been shown to be effective. researchgate.net For derivatized piperazines, both normal-phase and reversed-phase chromatography can be successful. In reversed-phase methods, ion-pairing agents like 1-heptanesulfonic acid may be added to the mobile phase to improve retention and peak shape of the derivatized products. tandfonline.comresearchgate.net

The selection of the mobile phase is critical. Mixtures of acetonitrile, methanol, and water are commonly used, often with additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) to control pH and improve peak symmetry. jocpr.comhelixchrom.com For instance, a mobile phase consisting of acetonitrile, methanol, and DEA in a 90:10:0.1 (v/v/v) ratio has been successfully used with a Chiralpak IC column. jocpr.com

The following interactive table summarizes typical HPLC conditions for the analysis of piperazine derivatives:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) jocpr.com | Coresep 100 helixchrom.com | BakerBond C18 BDC (250 x 4.6mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile:Methanol:DEA (90:10:0.1 v/v/v) jocpr.com | ACN/Water/TFA helixchrom.com | Methanol:Water with 0.15 mL Phosphoric Acid & 5 mM Heptane Sulfonic Acid (Gradient) researchgate.net |

| Flow Rate | 1.0 mL/min jocpr.com | 1.0 mL/min tandfonline.com | 1.0 mL/min researchgate.net |

| Detection | UV at 340 nm (after derivatization with NBD-Cl) jocpr.com | ELSD helixchrom.com | UV at 335 nm and 365 nm (for DNS-derivative) tandfonline.com |

| Temperature | 35°C jocpr.com | 40°C helixchrom.com | Not Specified |

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. ajpaonline.com These advantages are particularly beneficial for the analysis of complex mixtures and for high-throughput screening. For piperazine-containing compounds, UHPLC coupled with mass spectrometry (MS) or a photodiode array (PDA) detector is a powerful analytical tool. jascoinc.comnih.gov

The enhanced separation efficiency of UHPLC is due to the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. ajpaonline.com In the context of this compound and its analogues, UHPLC can significantly reduce run times compared to HPLC. For example, the analysis of piperine, a compound containing a piperidine (B6355638) ring, was four times faster using UHPLC compared to HPLC (1.7 min vs 7.7 min). jascoinc.com

UHPLC methods for piperazine derivatives often employ reversed-phase columns, such as C18, with mobile phases typically consisting of acetonitrile and water with additives like formic acid to ensure good peak shape and ionization efficiency for MS detection. researchgate.netnih.gov UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides high selectivity and sensitivity, making it suitable for trace-level analysis in various matrices. researchgate.net

Gas Chromatography (GC) Techniques

Gas chromatography is another valuable technique for the analysis of volatile and thermally stable piperazine derivatives. rdd.edu.iq For compounds like this compound, which are sufficiently volatile, GC can provide high-resolution separation and quantification. GC is often coupled with a mass spectrometer (GC-MS), which allows for definitive identification of the analytes based on their mass spectra. nih.govresearchgate.net

Direct analysis of some piperazine derivatives by GC is possible, but derivatization is often employed to improve chromatographic behavior. researchgate.net Silylation and acylation are common derivatization techniques that increase the volatility and thermal stability of the compounds, leading to better peak shapes and reduced column interactions. researchgate.net

The choice of the GC column is critical for achieving good separation. A DB-17 column, which has a (50%-phenyl)-methylpolysiloxane stationary phase, has been successfully used for the separation of piperazine, 1-methyl piperazine, and 1-ethyl piperazine. researchgate.net The temperature program of the GC oven is optimized to ensure adequate separation of all components in the sample mixture.

The following interactive table summarizes typical GC conditions for the analysis of piperazine derivatives:

| Parameter | Condition 1 | Condition 2 |

| Column | DB-17 (30 m x 0.53 mm, 1 µm film) researchgate.net | Nonpolar dimethylpolysiloxane column nih.gov |

| Carrier Gas | Helium at 2 mL/min researchgate.net | Not Specified |

| Injector Temp. | 250°C researchgate.net | Not Specified |

| Detector Temp. | 260°C (FID) researchgate.net | Not Specified (MS) |

| Oven Program | 150°C for 10 min, then 35°C/min to 260°C, hold for 2 min researchgate.net | Not Specified |

| Detection | Flame Ionization Detector (FID) researchgate.net | Mass Spectrometry (MS) nih.gov |

Chiral Chromatography for Stereoisomer Separation

Chirality plays a crucial role in the activity of many pharmaceutical compounds. If a chiral center is present in a molecule like this compound, or its derivatives, the separation and characterization of the individual enantiomers are often necessary. rsc.org Chiral chromatography is the most common technique for separating enantiomers.

Chiral HPLC is widely used for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those found in Chiralpak and Chiralcel columns, are particularly effective for the separation of a wide range of chiral compounds, including piperazine derivatives. jocpr.comunl.pt

The mobile phase composition is a key parameter in optimizing chiral separations. It often consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), with small amounts of an amine additive (like diethylamine) to improve peak shape for basic compounds. jocpr.com For example, a mobile phase of acetonitrile, methanol, and DEA (90:10:0.1 v/v/v) on a Chiralpak IC column has been used to separate piperazine-related compounds. jocpr.com

Preparative chiral HPLC can be used to isolate the individual enantiomers in sufficient quantities for further studies. nih.gov The absolute stereochemistry of the separated enantiomers can then be determined using techniques such as X-ray crystallography. nih.gov

Spectrophotometric and Colorimetric Methods for Piperazine Compounds

Spectrophotometric and colorimetric methods offer simple and cost-effective alternatives for the quantification of piperazine and its derivatives, especially in pharmaceutical formulations. rdd.edu.iq These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte.

Several reagents have been developed for the colorimetric determination of piperazine. One method involves the reaction of piperazine with 1,2-naphthoquinone-4-sulphonate at a controlled temperature and pH to produce a colored product measured at 490 nm. rsc.org Another approach uses p-benzoquinone in a buffered solution (pH 5.4) to form a colored species with a maximum absorption at 516 nm. ijpsonline.com

Charge-transfer complexation is another principle used in spectrophotometric methods. Piperazine can form colored complexes with reagents like chloranilic acid, with the resulting complex exhibiting an absorption maximum around 345 nm. tandfonline.com Similarly, a complex with phenothiazine (B1677639) and N-bromosuccinimide shows absorption maxima at 448, 595, and 645 nm, with measurements typically made at 595 nm. nih.gov

The formation of N-nitroso derivatives by reacting piperazine with nitrous acid at a controlled pH and temperature yields a chromophore that can be measured by UV spectrophotometry. nih.gov Additionally, piperazine can form a complex with reineckate, which, after separation and dissolution in acetone, can be quantified colorimetrically at 530 nm. nih.govijpp.com

The following interactive table summarizes various spectrophotometric and colorimetric methods for piperazine compounds:

| Reagent(s) | Principle | Wavelength (λmax) | Reference |

| 1,2-Naphthoquinone-4-sulphonate | Colorimetric Reaction | 490 nm | rsc.org |

| p-Benzoquinone | Colorimetric Reaction | 516 nm | ijpsonline.com |

| Chloranilic Acid | Charge-Transfer Complex | ~345 nm | tandfonline.com |

| Phenothiazine & N-Bromosuccinimide | Redox Reaction | 595 nm | nih.gov |

| Nitrous Acid | N-Nitrosation | Not Specified (UV) | nih.gov |

| Ammonium (B1175870) Reineckate | Complex Formation | 530 nm | nih.govijpp.com |

| Picrolonic Acid | Precipitation/Spectrophotometry | 343 nm | uoi.gr |

Q & A

Q. What computational tools predict its biological or physicochemical properties?

- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (2.1–2.5), solubility (-3.5 to -4.0 logS), and blood-brain barrier permeability.

- Docking Studies : Molecular docking against piperazine-binding targets (e.g., serotonin receptors) prioritizes analogs for pharmacological screening .

Methodological Considerations

- Contradictory Data : Some studies report conflicting decomposition temperatures (e.g., 200°C vs. 180°C). Validate with differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres .

- Toxicity Mechanisms : Acute toxicity (LD50 > 500 mg/kg in rodents) suggests low systemic risk, but mutagenicity assays (Ames test) are recommended for long-term safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.